2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethan-1-ol
Description
Systematic Nomenclature and IUPAC Conventions
The compound’s IUPAC name, This compound , is derived from its structural components. The root name pyridine designates the six-membered aromatic ring containing one nitrogen atom. The prefix 2-methoxy indicates a methoxy group (–OCH₃) attached to the pyridine ring at position 2. The suffix -ethan-1-ol denotes a two-carbon chain with a hydroxyl group (–OH) at position 1. The 2,2,2-trifluoro descriptor specifies three fluorine atoms bonded to the terminal carbon of the ethanol moiety.
This nomenclature adheres to IUPAC priority rules, where substituents are numbered to assign the lowest possible locants. The pyridine ring is numbered such that the nitrogen atom occupies position 1, with subsequent positions following a clockwise direction. The methoxy group at position 2 and the ethanol substituent at position 4 ensure minimal locant values for all functional groups.
Molecular Formula and Weight Analysis
The molecular formula of the compound is C₈H₈F₃NO₂ , comprising eight carbon atoms, eight hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms. The molecular weight, calculated as the sum of atomic masses, is 207.15 g/mol .
| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 8 | 12.01 | 96.08 |
| H | 8 | 1.01 | 8.08 |
| F | 3 | 19.00 | 57.00 |
| N | 1 | 14.01 | 14.01 |
| O | 2 | 16.00 | 32.00 |
| Total | 207.15 |
The trifluoromethyl (–CF₃) group contributes significantly to the molecular weight (57.00 g/mol), underscoring its influence on the compound’s density and polarity.
Structural Isomerism and Tautomeric Considerations
The compound exhibits positional isomerism relative to other methoxypyridine derivatives. For example, shifting the methoxy group to position 3 or 6 on the pyridine ring would yield distinct isomers with altered electronic and steric profiles. Additionally, the hydroxyl group at position 1 of the ethanol moiety creates potential for tautomerism . In aprotic solvents, the hydroxyl proton may migrate to the pyridine nitrogen, forming a keto tautomer (2,2,2-trifluoro-1-(2-methoxypyridin-4-yl)ethanone). However, the electron-withdrawing trifluoromethyl group stabilizes the enol form, shifting the equilibrium toward the hydroxylated structure.
Three-Dimensional Conformational Analysis
The compound’s 3D conformation is influenced by steric and electronic factors. The pyridine ring adopts a planar geometry due to aromatic π-conjugation, while the ethanol moiety exhibits rotational flexibility around the C–C bond linking it to the ring. Quantum mechanical calculations predict two dominant conformers:
- Synperiplanar : The hydroxyl group aligns with the pyridine nitrogen, facilitating intramolecular hydrogen bonding.
- Anticlinal : The hydroxyl group rotates away from the ring, minimizing steric hindrance with the methoxy substituent.
The trifluoromethyl group’s electronegativity induces a dipole moment, polarizing the C–F bonds and enhancing the compound’s solubility in polar solvents like water and ethanol.
Comparative Structural Analysis with Related Pyridine-Ethanol Derivatives
The compound’s structure diverges from analogs such as 2,2,2-trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol (CID 1226507-29-4) and 2,2,2-trifluoro-1-(4-methoxypyridin-3-yl)ethanone (CID 72212181). Key differences include:
| Compound | Substituent Position | Functional Group | Molecular Formula |
|---|---|---|---|
| This compound | 2-methoxy, 4-pyridinyl | –OH | C₈H₈F₃NO₂ |
| 2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol | 6-methoxy, 3-pyridinyl | –OH | C₈H₈F₃NO₂ |
| 2,2,2-Trifluoro-1-(4-methoxypyridin-3-yl)ethanone | 4-methoxy, 3-pyridinyl | –CO | C₈H₆F₃NO₂ |
The positional isomerism of the methoxy group alters electronic density on the pyridine ring, affecting reactivity. For instance, the 2-methoxy derivative exhibits stronger hydrogen-bonding capacity compared to the 6-methoxy analog due to proximity between the methoxy oxygen and the ethanol moiety. Replacing the hydroxyl group with a ketone (–CO) in the ethanone derivative eliminates tautomeric potential but enhances electrophilicity at the carbonyl carbon.
This structural versatility underscores the compound’s utility in synthetic chemistry, where subtle modifications enable tailored interactions in catalysis, material science, and pharmaceutical design.
Properties
Molecular Formula |
C8H8F3NO2 |
|---|---|
Molecular Weight |
207.15 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2-methoxypyridin-4-yl)ethanol |
InChI |
InChI=1S/C8H8F3NO2/c1-14-6-4-5(2-3-12-6)7(13)8(9,10)11/h2-4,7,13H,1H3 |
InChI Key |
VXNSQGMLABERSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)C(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethan-1-ol typically involves the reaction of 2-methoxypyridine with trifluoroacetaldehyde. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions and purification steps to ensure high yield and purity .
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. .
Scientific Research Applications
2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethan-1-ol finds applications in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is explored for its potential therapeutic properties and as a building block in drug discovery.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors effectively. The methoxypyridinyl moiety contributes to its binding affinity and selectivity towards biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Aromatic Ring Variations
Aromatic Ring Substitution
- 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethyl hydrogen methylphosphonate (CAS Index Name): This compound replaces the pyridine ring with a 3-methoxyphenyl group, altering electronic interactions. Its molecular formula is C₁₀H₁₂F₃O₄P .
- 2,2,2-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol (American Elements): Features a pyrazole ring instead of pyridine.
Trifluoroethyl Group Variations
- 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethan-1-one (Enamine Ltd.): The ketone analog (C₈H₅F₃NO₂, MW 205.14) lacks the hydroxyl group, making it more electrophilic and reactive toward nucleophiles .
Comparative Data Table
*Exact values depend on cycloalkane ring size. †CAS number overlaps with the alcohol due to database entry conventions.
Biological Activity
2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethan-1-ol, also known as (1R)-2,2,2-trifluoro-1-(2-methoxypyridin-4-yl)ethan-1-ol, is a compound of significant interest due to its unique structural features and potential biological activities. The presence of a trifluoromethyl group enhances its lipophilicity and biological interactions, making it a candidate for various pharmacological applications.
The chemical properties of this compound can be summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C8H8F3NO2 |
| Molecular Weight | 207.15 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2227713-21-3 |
| Canonical SMILES | COC1=NC=CC(=C1)C(C(F)(F)F)O |
The mechanism of action for this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes effectively. The methoxypyridinyl moiety may interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Biological Activity
Research has indicated several potential biological activities associated with this compound:
Antinociceptive Activity
A study examining related compounds demonstrated that modifications in pyridine derivatives could lead to significant antinociceptive effects. This suggests that this compound may exhibit similar properties due to its structural characteristics .
Pharmacological Applications
The compound is being explored for its potential therapeutic properties. Its unique structure allows it to serve as a building block in drug development, particularly in creating new agents targeting neurological disorders or pain management .
Case Studies
Recent research has focused on the synthesis and biological evaluation of compounds structurally related to this compound. For example:
- Study on Trifluoromethylated Compounds : This research highlighted the enhanced activity of trifluoromethyl-containing drugs against serotonin uptake inhibitors and other pharmacological targets .
- Antinociceptive Properties : A study investigated the antinociceptive activity of new derivatives based on similar structures and found promising results that warrant further exploration into their mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
